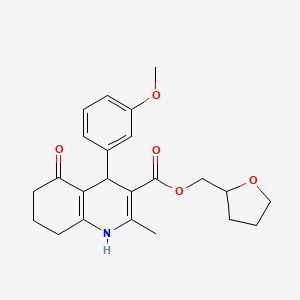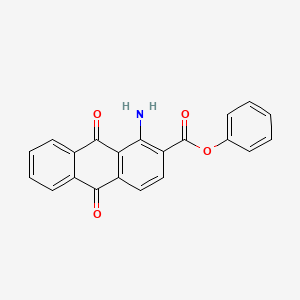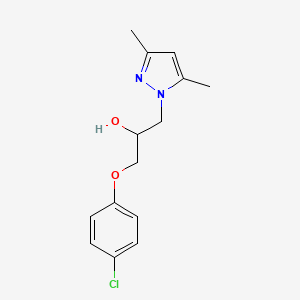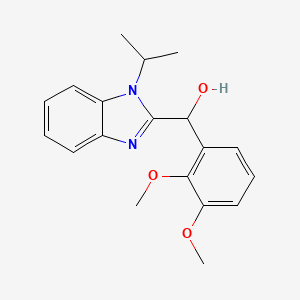
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as IPP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. IPP is a small molecule that has a unique chemical structure, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is not fully understood, but it is believed to involve the modulation of specific protein-protein interactions in the brain. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to bind to a specific protein called FKBP52, which is involved in regulating the activity of other proteins in the brain.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a range of biochemical and physiological effects, including changes in protein function and activity, alterations in synaptic transmission, and changes in behavior. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is its unique chemical structure, which makes it a promising candidate for drug discovery and development. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide also has a high affinity for specific proteins in the brain, making it a useful tool for studying protein-protein interactions. However, 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including further studies on its mechanism of action, its potential use as a therapeutic agent for neurological disorders, and its potential as a tool for studying protein-protein interactions. Additionally, further research is needed to explore the potential limitations of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide and to develop new synthetic methods for producing this compound.
Méthodes De Synthèse
The synthesis of 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-isopropylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been studied for its potential use in various research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for neurological disorders. 2-(2-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to bind to specific proteins in the brain, leading to changes in their function and activity.
Propriétés
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(2-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)16-7-5-6-8-17(16)22-14(3)18(21)19-15-9-11-20(4)12-10-15/h5-8,13-15H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFITGPBLHNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)


![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)



![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)

